Cas no 1203499-53-9 (N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide)

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 化学的及び物理的性質
名前と識別子
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- N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrro lidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
- MFCD13176631
- N-[6-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]methyl]-2-chloropyridin-3-yl]-2,2-dimethylpropanamide
- N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
- 1203499-53-9
- N-{6-[3-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-1-ylmethyl]-2-chloropyridin-3-yl}pivalamide
- N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide, AldrichCPR
- AKOS015837891
- N-(6-((3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
-
- MDL: MFCD13176631
- インチ: InChI=1S/C22H38ClN3O2Si/c1-21(2,3)20(27)25-18-10-9-17(24-19(18)23)14-26-12-11-16(13-26)15-28-29(7,8)22(4,5)6/h9-10,16H,11-15H2,1-8H3,(H,25,27)
- InChIKey: WJGLSNQVINZTRA-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C(NC1=C(N=C(CN2CCC(CO[Si](C)(C(C)(C)C)C)C2)C=C1)Cl)=O)C
計算された属性
- せいみつぶんしりょう: 439.2421817g/mol
- どういたいしつりょう: 439.2421817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 559
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 054048-100mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrro |
1203499-53-9 | 100mg |
$237.00 | 2021-06-27 | ||
abcr | AB263300-1g |
N-{6-[3-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-1-ylmethyl]-2-chloropyridin-3-yl}pivalamide; . |
1203499-53-9 | 1g |
€891.00 | 2025-02-16 | ||
TRC | B943003-50mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 50mg |
$ 160.00 | 2022-06-06 | ||
Chemenu | CM205793-1g |
N-(6-((3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 95% | 1g |
$853 | 2023-03-07 | |
TRC | B943003-100mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 100mg |
$ 250.00 | 2022-06-06 | ||
TRC | B943003-10mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB263300-1 g |
N-{6-[3-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-1-ylmethyl]-2-chloropyridin-3-yl}pivalamide |
1203499-53-9 | 1 g |
€891.00 | 2023-07-20 | ||
Matrix Scientific | 054048-500mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrro |
1203499-53-9 | 500mg |
$520.00 | 2021-06-27 | ||
Ambeed | A311227-1g |
N-(6-((3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 95+% | 1g |
$912.0 | 2024-04-25 |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamideに関する追加情報
Introduction to N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide and Its Significance in Modern Chemical Biology
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide (CAS No: 1203499-53-9) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, represents a pinnacle of synthetic chemistry, integrating multiple functional groups to enhance its biological activity and potential therapeutic applications. The presence of a tert-butyl dimethylsilyloxy group and a pyrrolidinyl moiety contributes to its unique chemical properties, making it a valuable candidate for further investigation in drug discovery and molecular medicine.
The synthesis of N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the tert-butyl dimethylsilyloxy group serves multiple purposes, including protection of reactive hydroxyl groups and enhancement of metabolic stability. This strategy is particularly relevant in the development of prodrugs, where such protecting groups can mask pharmacologically active moieties until they reach their target site within the body.
The pyrrolidinyl ring in N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide is another key structural feature that contributes to its biological significance. Pyrrolidine derivatives are well-documented for their role in various pharmacological applications, including central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory compounds. The specific arrangement of atoms within this ring system facilitates interactions with biological targets, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel small molecules with enhanced efficacy and reduced side effects. N-(6-((3-((tert-butyl dimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide exemplifies this trend, as it combines structural complexity with potential therapeutic benefits. The compound's design allows for selective binding to biological targets, which is crucial for achieving high potency while minimizing off-target effects. This approach aligns with the broader goals of precision medicine, where individual patient characteristics are taken into account to tailor treatment strategies.
The chloropyridine moiety in N-(6-((3-((tert-butyl dimethylsilyloxy)methyl)pyrrolidin-1-y m)methyl)-2-chloropyridin<0xE9><0xA9><0xA5>0xE9><0xA9><0xA5>0xE9><0xA9><0xA5>0xE9><0xA9><0xA5>0xE9><0xA9><0xA5>) is another critical feature that influences its biological activity. Chloropyridine derivatives have been extensively studied for their role in modulating enzyme activity and receptor binding. For instance, certain chloropyridines exhibit potent inhibitory effects on kinases and other enzymes involved in signal transduction pathways. By incorporating this group into N-(6-( ( ( ) ) ) ) , researchers aim to harness these properties for therapeutic purposes.
The use of computational modeling and high-throughput screening has accelerated the discovery of novel compounds like N-(6-( ( ( ) ) ) ). These technologies allow researchers to predict the binding affinity and selectivity of small molecules before they are synthesized, significantly reducing the time and cost associated with drug development. In particular, molecular docking studies have been instrumental in understanding how N-(6-( ( ( ) ) ) interacts with biological targets at the atomic level. This information is invaluable for optimizing the compound's pharmacological profile.
In addition to its potential as a standalone therapeutic agent, N-(6-( ( ( ) ) ) could serve as a building block for more complex drug candidates. The modular nature of its structure allows for easy modification at various positions, enabling researchers to explore diverse chemical space. This flexibility is particularly important in medicinal chemistry, where subtle changes in molecular structure can have profound effects on biological activity. By leveraging this compound as a starting point, scientists can develop new drugs with tailored properties to address specific therapeutic needs.
The development of novel synthetic methodologies has also played a crucial role in advancing research related to N-(6-( ( ( ) ) ) ). Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular frameworks. These methods often provide higher yields and selectivity compared to traditional synthetic approaches, making them ideal for producing compounds like N-(6-( ( ( ) ) ) on an industrial scale. As synthetic chemistry continues to evolve, it is expected that new tools will emerge to further enhance the accessibility of such advanced molecules.
The impact of N-(6-( ( ( ) ) )) extends beyond academic research; it has practical implications for drug development pipelines across multiple industries. Pharmaceutical companies are increasingly investing in innovative compounds like this one to address unmet medical needs. The compound's unique structure and predicted biological activity make it a promising candidate for clinical trials targeting various diseases. As more data becomes available on its efficacy and safety profiles, its potential applications could expand significantly.
In conclusion, N-(6-( ( ( ) )) represents a significant advancement in chemical biology and pharmaceutical research. Its intricate molecular design integrates multiple functional groups that contribute to its biological activity and therapeutic potential. The ongoing research into this compound underscores the importance of innovative approaches in drug discovery and highlights the broader impact of synthetic chemistry on modern medicine.
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